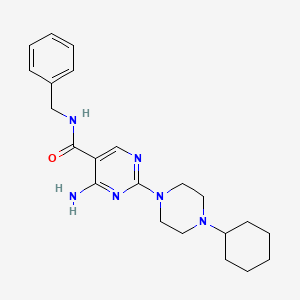

4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide

Description

4-Amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide is a pyrimidine-5-carboxamide derivative characterized by a benzyl group at the carboxamide position, a 4-cyclohexylpiperazine moiety at the 2-position, and an amino group at the 4-position of the pyrimidine ring. Its structural complexity arises from the combination of a rigid pyrimidine core with flexible cyclohexylpiperazine and benzyl substituents, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c23-20-19(21(29)24-15-17-7-3-1-4-8-17)16-25-22(26-20)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H,24,29)(H2,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTCNKZRECVPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions using appropriate amines.

Attachment of the Benzyl Group: The benzyl group can be introduced through a reductive amination reaction involving benzylamine and a suitable aldehyde or ketone.

Cyclohexylpiperazine Addition: The cyclohexylpiperazine moiety can be attached through a nucleophilic substitution reaction with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions (e.g., heating, catalysis).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antidepressant Activity

One of the primary applications of 4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide is its potential as an antidepressant. Research indicates that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation. A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting a promising avenue for developing new antidepressants .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Preliminary studies show that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). In vitro experiments revealed that certain derivatives effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells . Further research is needed to elucidate the specific mechanisms through which this compound exerts its antitumor effects.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that it may protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have shown that this compound can improve cognitive function and reduce neuroinflammatory markers .

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, researchers administered varying doses of this compound over a period of four weeks. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Antitumor Efficacy

A recent investigation focused on the compound's efficacy against human breast cancer cell lines (MCF-7). The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations. Mechanistic studies suggested that apoptosis was mediated through the activation of caspases and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects.

Molecular Targets and Pathways

Enzymes: The compound may inhibit enzymes involved in cell proliferation, such as kinases, thereby exerting anti-cancer effects.

Receptors: It may bind to and modulate the activity of receptors involved in neurotransmission, offering potential for treating neurological disorders.

Pathways: By affecting key signaling pathways, the compound can alter cellular processes such as apoptosis, differentiation, and metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Pyrimidine-5-carboxamide Derivatives

Key Observations:

Substituent Flexibility :

- The cyclohexylpiperazine group in the target compound introduces a bulky, lipophilic substituent compared to the phenylpiperazine in CAS 1251671-94-9 . This may enhance blood-brain barrier (BBB) permeability, critical for CNS-targeted therapies like AD .

- Derivatives with morpholine-carbonyl or 2,3-dimethylphenyl groups (e.g., Compound 7 ) exhibit varied electronic and steric profiles, impacting receptor binding and metabolic stability.

Purity and Yield: The phenylpiperazine analog (CAS 1251671-94-9) achieves >95% purity, suggesting robust synthetic protocols .

Key Observations:

Target Specificity: The target compound and its phenylpiperazine analog are designed as AChE inhibitors, with molecular docking studies indicating strong interactions with the enzyme’s catalytic site . In contrast, STAT6 inhibitors (e.g., 2-{[2-(4-hydroxyphenyl)-ethyl]amino} derivatives) demonstrate nanomolar potency but target a different pathway (immune regulation) .

Biological Activity

The compound 4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a pyrimidine core substituted with an amino group, a benzyl moiety, and a cyclohexylpiperazine group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation. Preliminary studies suggest that it may act as an inhibitor of specific kinases or receptors that are overexpressed in certain cancers.

Key Mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound has shown promising results in inhibiting the growth of various tumor cell lines, suggesting its potential as an anticancer agent.

- Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells through caspase activation pathways.

- Targeting Hypoxic Tumor Microenvironments : Similar to other compounds in its class, it may selectively target hypoxic regions within tumors, enhancing its efficacy against resistant cancer cells.

Biological Activity Data

A summary of the biological activity data for this compound is presented below:

| Cell Line | IC50 (µM) | Assay Type | Effect Observed |

|---|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Viability Assay | Significant reduction in cell viability |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Viability Assay | Moderate cytotoxicity |

| NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | 2D Viability Assay | Strong inhibition of proliferation |

| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | Cytotoxicity Assay | Low toxicity observed |

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound in various experimental models:

- Antitumor Activity : In a study involving multiple lung cancer cell lines, the compound demonstrated significant antitumor activity with IC50 values indicating effective cytotoxicity at low concentrations. The results suggest that it could serve as a lead compound for further development in cancer therapeutics .

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound induces apoptosis via caspase-dependent pathways, highlighting its potential utility as an anticancer agent targeting hypoxic tumor microenvironments .

- Comparative Studies : When compared to standard chemotherapeutic agents like doxorubicin and vandetanib, the compound exhibited comparable or superior efficacy against certain cancer cell lines while maintaining lower toxicity towards normal cells .

Q & A

Q. What is the optimal synthetic route for 4-amino-N-benzyl-2-(4-cyclohexylpiperazin-1-yl)pyrimidine-5-carboxamide, and how is structural confirmation performed?

Methodological Answer: The synthesis involves coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dichloromethane. For example, intermediate compounds are prepared by reacting pyrimidine derivatives with substituted benzoic acids under controlled temperatures (0°C to room temperature) for 12 hours . Purification is achieved via silica gel column chromatography. Structural confirmation employs:

Q. How is purity assessed for this compound, and what analytical thresholds are acceptable?

Methodological Answer: Purity is quantified using HPLC with a C18 column and UV detection (λ = 254 nm). Acceptable thresholds for research-grade compounds are ≥95% purity. For instance, derivatives of this compound (e.g., 13a–13c) achieved purities of 98.64–99.59% under optimized gradient elution conditions (acetonitrile/water) .

Advanced Research Questions

Q. How can researchers evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound?

Methodological Answer: AChE inhibition is assessed via:

- Kinetic assays : Measure IC₅₀ values using Ellman’s method, where the compound’s ability to inhibit hydrolysis of acetylthiocholine is quantified spectrophotometrically .

- Molecular docking : Software like AutoDock Vina predicts binding affinities to AChE (PDB: 5K5E). Validation includes comparing docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ data .

Q. How should researchers address contradictions in bioactivity data across structural analogs?

Methodological Answer: Discrepancies may arise from variations in substituent effects or assay conditions. To resolve these:

- Compare substituent electronic profiles (e.g., electron-withdrawing vs. donating groups).

- Standardize assays using identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 7.4) .

- Validate results with dose-response curves and statistical analysis (e.g., ANOVA) .

Q. What computational strategies optimize substituent selection for enhanced AChE inhibition?

Methodological Answer:

- QSAR modeling : Correlate substituent properties (logP, polar surface area) with bioactivity using tools like MOE or Schrödinger.

- Free-energy perturbation (FEP) : Predict binding affinity changes for specific substituents (e.g., cyclohexyl vs. phenyl groups) .

- Synthetic prioritization : Focus on groups with high yields and purities (e.g., nitrile or nitro substituents achieved 65% yield and 99.59% purity in compound 13c) .

Q. Table 1: Substituent Effects on Synthesis and Purity

| Compound | Substituent | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| 13a | Trifluoromethyl | 58 | 98.64 | 165.4–167.9 |

| 13b | Nitrobenzamido | 62 | 98.73 | 40.2–42.3 |

| 13c | Cyanobenzamido | 65 | 99.59 | 150.3–152.1 |

Q. How is the compound’s stability under experimental conditions evaluated?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., melting points >150°C indicate thermal stability) .

- Solution stability : Monitor HPLC purity after storage in DMSO or buffers (e.g., pH 7.4, 25°C) for 24–72 hours .

Methodological Notes

- For advanced studies, integrate computational tools (docking, QSAR) with wet-lab validation to reduce trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.